Natural Occurrence in Banana Volatiles as an Analytical Marker
(4Z)-4-Hexenyl acetate was identified and quantified as a natural constituent in the volatile profile of banana fruit (Musa sapientum L.) using gas chromatography-mass spectrometry (GC-MS). Its presence, along with its distinct Kovats retention index, differentiates it from other hexenyl acetate isomers not typically reported in banana volatiles, such as (E)-2-hexenyl acetate [1]. This natural occurrence provides a basis for its use in creating authentic banana flavor reconstructions.
| Evidence Dimension | Natural occurrence in specific fruit volatile profile |
|---|---|
| Target Compound Data | Identified and quantified in banana fruit volatiles |
| Comparator Or Baseline | (E)-2-Hexenyl acetate (CAS 2497-18-9) and (Z)-3-Hexenyl acetate (CAS 3681-71-8): not typically reported as major banana volatile constituents |
| Quantified Difference | Presence confirmed via GC-MS and Kovats RI matching (RI=998–1001 on DB-1) in banana; absent in comparative volatile profiles of other fruits dominated by 3-hexenyl isomers |
| Conditions | GC-MS analysis of banana fruit volatile extracts; Kovats retention index on DB-1 non-polar column |
Why This Matters
For flavor houses seeking to replicate authentic banana aroma profiles, (4Z)-4-hexenyl acetate provides a natural-identical building block that generic 'green note' acetates cannot fully replace.
- [1] Shiota, H. New esteric components in the volatiles of banana fruit (Musa sapientum L.). J. Agric. Food Chem. 1993, 41, 11, 2056-2062. View Source
